

# Technical Guide: 3,5-Difluoro-4-iodoaniline (CAS No. 1542-34-3)

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## Compound of Interest

Compound Name: 3,5-Difluoro-4-iodoaniline

Cat. No.: B074690

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## Introduction

**3,5-Difluoro-4-iodoaniline** is a halogenated aniline derivative of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom on an aniline core, makes it a valuable and versatile building block. This trifunctional scaffold serves as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical development.<sup>[1]</sup>

The presence of the iodo group at the 4-position renders the molecule highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.<sup>[1]</sup> This reactivity allows for the strategic introduction of diverse molecular fragments, enabling the construction of novel fluorinated aromatic and heterocyclic structures. Such fluorinated compounds are of high interest in drug discovery due to the often-beneficial effects of fluorine on metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the core properties, synthesis, and key applications of **3,5-Difluoro-4-iodoaniline**.

## Physicochemical and Computed Properties

The properties of **3,5-Difluoro-4-iodoaniline** are summarized below. The compound typically appears as a white to light brown crystalline solid or powder.<sup>[1][2]</sup>

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	1542-34-3	[3][4]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> F <sub>2</sub> IN	[3][4]
Molecular Weight	255.00 g/mol	[3][4]
Melting Point	112 °C	[4]
Boiling Point	270.6 °C (at 760 mmHg)	[4]
Flash Point	117.5 °C	[4]
Density	2.086 g/cm <sup>3</sup>	[4]
Vapor Pressure	0.00678 mmHg (at 25 °C)	[4]

Table 2: Computed Properties

Property	Value	Reference(s)
XLogP3-AA	2.1	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	0	[3]
Exact Mass	254.93565 Da	[3]
Topological Polar Surface Area	26.0 Å <sup>2</sup>	[3]

## Applications in Research and Development

**3,5-Difluoro-4-iodoaniline** is primarily utilized as a research chemical and an intermediate for synthesizing more complex molecules.[5]

- Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds. This makes the compound an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions, enabling the attachment of various aryl, heteroaryl, alkynyl, and amino groups.[1]
- Medicinal Chemistry: As a fluorinated building block, it is used in the synthesis of novel pharmaceutical compounds. The iodoaniline moiety is a known pharmacophore in various therapeutic areas, including the development of anti-cancer agents.[1]
- Agrochemical Synthesis: It serves as a precursor for creating new pesticides and herbicides, where the introduction of fluorine atoms can enhance biological activity and stability.[1]
- Materials Science: The compound can be used to synthesize fluorinated organic materials for electronic and optical applications.

## Experimental Protocols

### Synthesis of 3,5-Difluoro-4-iodoaniline

The synthesis is achieved through the regioselective iodination of 3,5-difluoroaniline. The reaction proceeds under mild conditions and can achieve nearly quantitative yields.[5]

Reaction Scheme: (3,5-Difluoroaniline) + I<sub>2</sub> → **(3,5-Difluoro-4-iodoaniline)**

Materials:

- 3,5-Difluoroaniline (CAS: 372-39-4)
- Iodine (I<sub>2</sub>)
- Sodium Bicarbonate (NaHCO<sub>3</sub>)
- Ethanol
- Water
- Sodium bisulfite (if needed)

- Standard laboratory glassware (round-bottom flask, stir bar, etc.)

Procedure:

- In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 equiv.) in a suitable solvent such as ethanol or an aqueous ethanol mixture.
- Add sodium bicarbonate (1.5 - 2.0 equiv.) to the solution to act as a base and neutralize the HI byproduct.
- Cool the mixture in an ice bath to 0-5 °C with constant stirring.
- In a separate beaker, prepare a solution of iodine (1.05 equiv.) in ethanol.
- Add the iodine solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted iodine (the dark color will disappear).
- Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield **3,5-Difluoro-4-iodoaniline** as a crystalline solid.

# Suzuki-Miyaura Cross-Coupling (Representative Protocol)

This protocol describes a typical Suzuki-Miyaura reaction using **3,5-Difluoro-4-iodoaniline** as the aryl halide substrate.

Reaction Scheme: **(3,5-Difluoro-4-iodoaniline)** + Arylboronic Acid --[Pd Catalyst, Base]--> 4-Aryl-3,5-difluoroaniline

## Materials:

- **3,5-Difluoro-4-iodoaniline** (1.0 equiv.)
- Arylboronic acid (1.2 equiv.)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 3-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 equiv.)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)
- Schlenk flask or sealed reaction vial
- Inert gas (Argon or Nitrogen)

## Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **3,5-Difluoro-4-iodoaniline** (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03-0.05 equiv.).
- Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 80-100 °C and stir vigorously for 4-18 hours.

- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous  $MgSO_4$  or  $Na_2SO_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired biaryl product.

[\[6\]](#)

## Analytical Characterization

The structural confirmation of **3,5-Difluoro-4-iodoaniline** is typically performed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1H$  NMR,  $^{13}C$  NMR, and  $^{19}F$  NMR are used to confirm the structure and purity. A link to the  $^1H$  NMR spectrum is available.[\[7\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional group vibrations, such as the N-H stretches of the amine and C-F and C-I bond vibrations.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the compound.

## Safety and Handling

**3,5-Difluoro-4-iodoaniline** is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[\[4\]](#)

Table 3: GHS Hazard Information

Pictogram(s)	Signal Word	Hazard Statement(s)
	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

(Reference:[3])

#### Handling and Storage:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[4]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up and away from incompatible materials.[4]
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move person to fresh air. If swallowed, rinse mouth and seek medical attention.[4]

## Visualizations

## Experimental Workflows

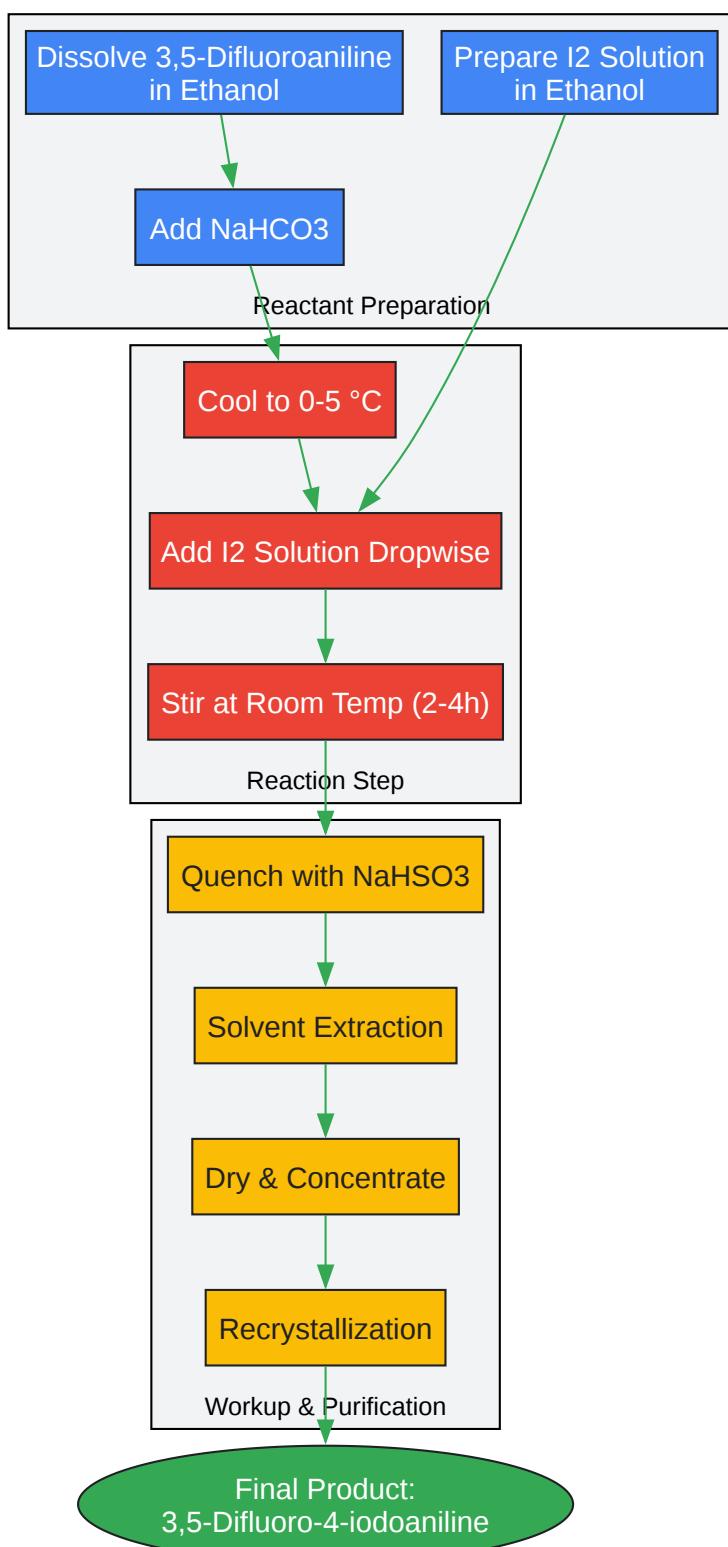


Diagram 1: Synthesis Workflow for 3,5-Difluoro-4-iodoaniline

[Click to download full resolution via product page](#)**Caption: Synthesis Workflow for 3,5-Difluoro-4-iodoaniline.**

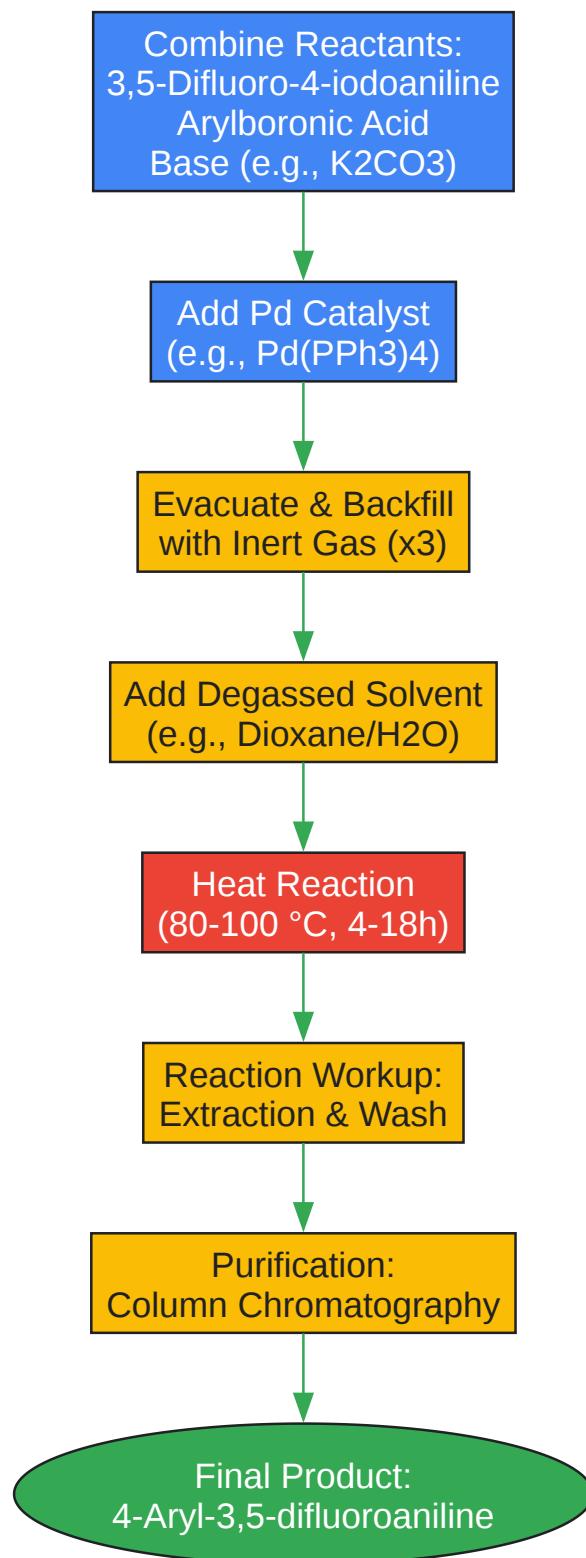


Diagram 2: General Workflow for Suzuki-Miyaura Coupling

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Caption: General Workflow for Suzuki-Miyaura Coupling.

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